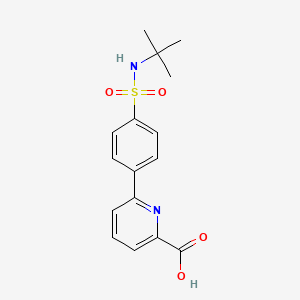![molecular formula C17H18N2O4S B6395475 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid CAS No. 1261960-63-7](/img/structure/B6395475.png)
6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid is a compound that belongs to the class of sulfonamides and nicotinic acids. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . Nicotinic acids, on the other hand, are known for their role in various biochemical processes. The combination of these two functional groups in a single molecule makes this compound a compound of interest in scientific research.
Méthodes De Préparation
The synthesis of 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid typically involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with nicotinic acid derivatives. One common method involves the use of chloroacetyl chloride in the presence of a base such as DMF (dimethylformamide) at room temperature . The reaction yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Applications De Recherche Scientifique
6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets. For example, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . This inhibition can lead to the disruption of DNA synthesis in bacteria and cancer cells, thereby exerting antimicrobial and anticancer effects. The nicotinic acid moiety may also contribute to the compound’s biological activity by interacting with nicotinic acid receptors and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid can be compared with other similar compounds, such as:
4-(Piperidin-1-ylsulfonyl)phenylboronic acid: This compound shares the piperidin-1-ylsulfonyl group but has a boronic acid moiety instead of nicotinic acid.
Nicotinic acid derivatives: Compounds like nicotinamide and niacin share the nicotinic acid moiety but lack the sulfonamide group.
Sulfonamide derivatives: Compounds like sulfamethoxazole and sulfanilamide share the sulfonamide group but have different substituents.
The uniqueness of this compound lies in the combination of the sulfonamide and nicotinic acid moieties, which may confer unique biological activities and chemical properties.
Propriétés
IUPAC Name |
6-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)14-6-9-16(18-12-14)13-4-7-15(8-5-13)24(22,23)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMGCGSVVGKJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688489 |
Source


|
| Record name | 6-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-63-7 |
Source


|
| Record name | 6-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

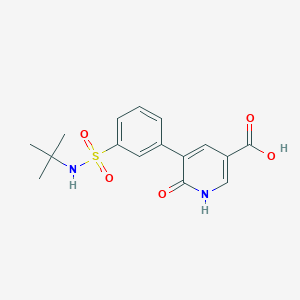
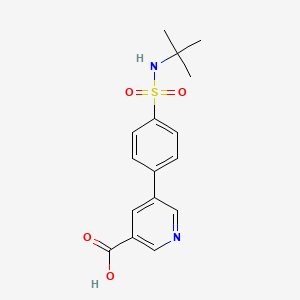
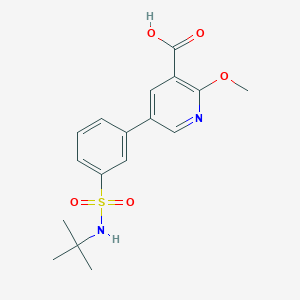
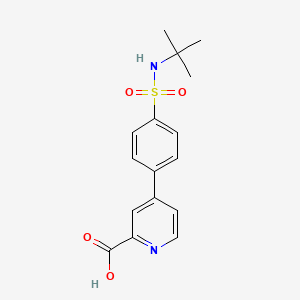
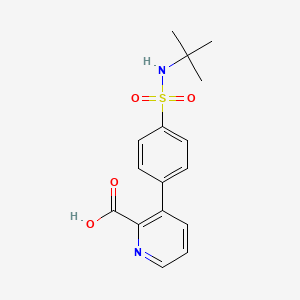
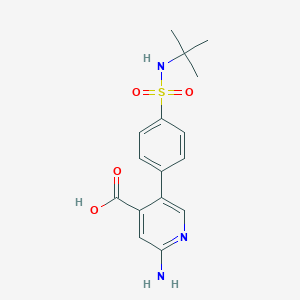
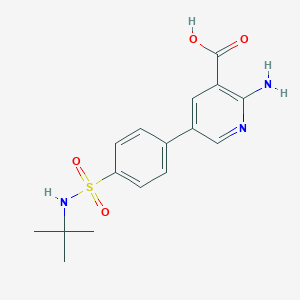
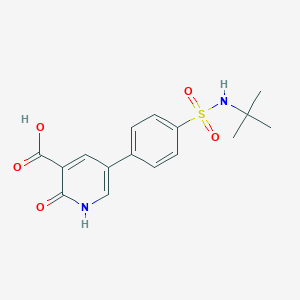
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395458.png)
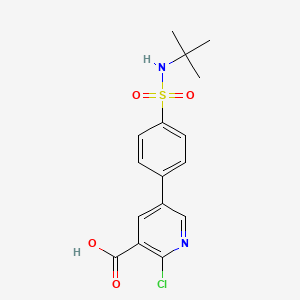
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395483.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]isonicotinic acid](/img/structure/B6395490.png)
